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Compound of Interest

4,6-Dimethoxy-2-
Compound Name:
methylthiopyrimidine

cat. No.: B1363538

An In-Depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine: Properties,
Synthesis, and Applications

Introduction

4,6-Dimethoxy-2-methylthiopyrimidine is a substituted pyrimidine, a class of aromatic
heterocyclic compounds fundamental to nucleic acids and, by extension, to life itself.[1] While
not a household name, this compound serves as a pivotal chemical intermediate, particularly in
the synthesis of high-value molecules for the agrochemical and pharmaceutical sectors.[2][3]
Its structure, featuring two methoxy groups and a methylthio substituent on the pyrimidine ring,
provides a versatile scaffold for further chemical modification.

This guide, designed for researchers, chemists, and drug development professionals, offers a
comprehensive overview of 4,6-dimethoxy-2-methylthiopyrimidine. We will delve into its
core physicochemical properties, explore various synthesis methodologies with a focus on both
efficiency and environmental stewardship, detail its applications as a precursor, and outline
essential safety and handling protocols. The narrative emphasizes the rationale behind
experimental choices, providing a field-proven perspective on its chemistry.

Part 1: Core Physicochemical and Structural
Properties
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The foundational properties of a chemical entity dictate its behavior in reactions, its solubility,
and its stability. 4,6-Dimethoxy-2-methylthiopyrimidine is typically supplied as a white to off-
white crystalline powder.[3] Its key identifiers and properties are summarized below.

Property Value Source(s)

4,6-dimethoxy-2-
IUPAC Name o [4]
(methylsulfanyl)pyrimidine

CAS Number 90905-46-7 [4][5]

Molecular Formula C7H10N202S [3][4]

Molecular Weight 186.23 g/mol [3114]
White to off-white crystalline

Appearance [3]
powder

Melting Point 52.5-53.8 °C or 78-82 °C [3][6]

- _ 315.1 + 25.0 °C (at 760

Boiling Point [3]

mmHgQ)

Soluble in most organic
Solubility solvents (e.g., methanol, [3]

ethanol, acetone)

Purity (Typical) =>98% (by HPLC) [3]

Note on Melting Point Discrepancy: The reported melting point varies between sources. This
could be due to differences in purity or the presence of different crystalline polymorphs.
Researchers should verify the melting point of their specific batch as part of their quality control
procedures.

Structural Representation

The structure of 4,6-dimethoxy-2-methylthiopyrimidine is defined by a central pyrimidine ring
substituted at positions 2, 4, and 6.

Caption: 2D structure of 4,6-dimethoxy-2-methylthiopyrimidine.
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Part 2: Synthesis Methodologies

The synthesis of 4,6-dimethoxy-2-methylthiopyrimidine is well-documented, with several
viable routes available. The choice of method often depends on the desired scale, available
starting materials, and environmental considerations. We will explore three prominent methods,
from a high-yield laboratory procedure to a greener, more industrially scalable process.

Method 1: Nucleophilic Substitution of 2-Chloro-4,6-
dimethoxypyrimidine

This is a highly efficient and facile route, ideal for laboratory-scale synthesis, boasting a

reported yield of over 95%.[6] The core of this reaction is a classic nucleophilic aromatic
substitution (SNAr), where the highly nucleophilic methyl mercaptide anion displaces the
chloride on the electron-deficient pyrimidine ring.

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine
atom at the 2-position, making it an excellent leaving group for SNAr reactions. The use of a
phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial for facilitating the
reaction between the agqueous sodium methyl mercaptide and the organic-soluble
chloropyrimidine.

Caption: Workflow for Synthesis Method 1.
Experimental Protocol:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmaol),
tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide solution (30.1
g, 107 mmol), and methanol (80 mL).[6]

e Reaction: Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2
hours with continuous stirring.[6] An off-white precipitate will form.

« |solation: After the reaction period, cool the mixture. Collect the precipitate by vacuum
filtration.
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 Purification: Wash the collected solid with cold water to remove inorganic salts. Recrystallize
the crude product from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-
dimethoxy-2-methylthiopyrimidine (expected yield: ~17.8 g, 95.6%).[6]

 Validation: Confirm the product's identity and purity via melting point analysis, TLC, and
spectroscopic methods (NMR, IR).

Method 2: Greener Synthesis from 2-Thiobarbituric Acid

Traditional pyrimidine syntheses often rely on hazardous reagents like dimethyl sulfate (a
potent carcinogen) and phosphorus oxychloride (highly corrosive).[2] This modern approach
circumvents these issues by using less toxic chloromethane as the methylating agent in a one-
pot reaction starting from 2-thiobarbituric acid.[2][7]

Causality: This method is a testament to process optimization for environmental safety and
economic viability. It combines methylation of both the thio and hydroxyl groups in a single
step. Potassium carbonate acts as a base to deprotonate the acidic protons on 2-thiobarbituric
acid, creating nucleophilic centers. Chloromethane then serves as the electrophile for both S-
and O-methylation. This process, while having a lower reported selectivity (53.1%) than Method
1, avoids highly toxic intermediates.[2]

Caption: Workflow for the greener Synthesis Method 2.
Experimental Protocol:

e Reaction Setup: In a 100 mL high-pressure reactor, dissolve 2-thiobarbituric acid and
potassium carbonate (as the base) in N,N-dimethylformamide (DMF).[2]

o Reagent Addition: Cool the reactor to 0 °C and slowly add chloromethane over 10 minutes.

[2]

o Reaction: Seal the reactor and stir the resulting mixture at an optimized temperature (e.g.,
between 10-90 °C) for a set duration (e.g., 1-7 hours) to achieve optimal conversion and
selectivity.[2]

o Work-up: After the reaction, cool the reactor and vent any excess pressure. Remove the
DMF solvent by vacuum evaporation.
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o Extraction: Dissolve the resulting residue in ethyl acetate and wash thoroughly with water to
remove potassium salts and any remaining DMF. The organic layer now contains the desired

product.

 Purification: The crude product can be further purified using column chromatography on

silica gel.

Part 3: Key Applications and Downstream Reactions

The primary industrial value of 4,6-dimethoxy-2-methylthiopyrimidine lies in its role as a
direct precursor to 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), a critical intermediate for
a class of modern herbicides.[2][6]

Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine
(DMSP)

The transformation from a methylthio (-SCHs) group to a methylsulfonyl (-SO2CHs) group is a
crucial activation step. The sulfonyl group is a much better leaving group than the methylthio
group, making DMSP highly reactive and suitable for constructing more complex molecules.

Causality: This oxidation is typically achieved using a strong oxidizing agent like hydrogen
peroxide. The reaction is often catalyzed by a tungstate salt, such as sodium tungstate, which
forms a peroxotungstate species in the presence of H202. This species is a powerful oxygen
transfer agent that efficiently and selectively oxidizes the sulfide to a sulfone without affecting
the sensitive pyrimidine ring. The reaction is often run as the second step in a "one-pot"
synthesis from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine.[8][9]

Oxidation
H202, Na2WO4

4,6-Dimethoxy-2-methylthiopyrimidine Herbicides (e.g., Bispyribac-sodium)

4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP) Further Synthesis

Click to download full resolution via product page
Caption: Key downstream application pathway.

Experimental Protocol (Oxidation):
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e Reaction Setup: The 4,6-dimethoxy-2-methylthiopyrimidine intermediate is transferred
into an aqueous-acidic medium.[8]

o Catalyst Addition: Add a catalytic amount (0.1-0.2 mol %) of sodium tungstate.[8]

o Oxidant Addition: Heat the mixture to 70-90 °C. Add hydrogen peroxide (20-35% solution, 2-
4 molar equivalents) dropwise while maintaining the temperature.[8]

 Purification: After the oxidation is complete, the reaction mixture is adjusted to a pH of 5-8
with an agueous base. This step helps to purify the DMSP product, which can then be
isolated or used in situ for the next reaction step.[8][9]

The broader pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in
numerous FDA-approved drugs for treating a wide range of diseases, including cancer,
infections, and neurological disorders.[1][10] This highlights the enduring value of pyrimidine-
based intermediates like the title compound in modern drug discovery.

Part 4: Safety, Handling, and Storage

While comprehensive toxicological data for 4,6-dimethoxy-2-methylthiopyrimidine is not
readily available, sound chemical safety practices are mandatory. Precautions should be based
on the handling of similar heterocyclic compounds and its known downstream product, DMSP,
which is classified as a skin and eye irritant.[11][12]

Recommended Safety Protocols:

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side
shields, and appropriate chemical-resistant gloves (e.g., nitrile).[3]

» Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to
avoid inhaling dust.[3]

o Contact Avoidance: Avoid direct contact with skin and eyes. In case of skin contact, wash
immediately with plenty of water.[3]

» Fire Safety: The compound is combustible. Use standard extinguishing media like water
spray, alcohol-resistant foam, or dry chemical.[13]
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» Spill Management: In case of a spill, avoid dust formation. Sweep up the material carefully
and place it into a suitable, closed container for disposal.[11][13]

Storage and Stability:

» Conditions: Store in a tightly closed container in a dry, well-ventilated place.[11] For long-
term stability, refrigeration at 2-8°C is recommended.[3]

e Shelf Life: When stored properly, the compound is stable for up to 24 months.[3]

e Incompatibilities: Keep away from strong oxidizing agents, as these can lead to an
uncontrolled and exothermic oxidation of the methylthio group.[11]

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine is a compound of significant utility, bridging basic
chemical synthesis with large-scale industrial applications. Its well-defined physicochemical
properties and versatile reactivity make it an indispensable building block. The evolution of its
synthesis from hazardous traditional routes to more environmentally benign methods
underscores the chemical industry's progress toward sustainability. For researchers in
agrochemistry and drug discovery, a thorough understanding of this intermediate—from its
synthesis to its safe handling—is essential for innovation and the development of next-
generation chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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